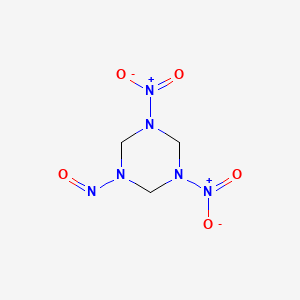
4-Vinylpyridoxal-5-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinylpyridoxal-5-phosphate is a derivative of pyridoxal phosphate, which is the active form of vitamin B6 This compound is characterized by the presence of a vinyl group attached to the pyridoxal phosphate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinylpyridoxal-5-phosphate typically involves the phosphorylation of pyridoxal Schiff bases. One common method includes the reaction of pyridoxal with phenetidine to form a Schiff base, followed by phosphorylation using polyphosphoric acid in an ionic liquid medium. The reaction mixture is then hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of ionic liquids as solvents is preferred due to their low volatility and ability to dissolve a wide range of substances. This method ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinylpyridoxal-5-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridoxal phosphate derivatives.
Reduction: Reduction reactions can convert it back to pyridoxal or its analogs.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products: The major products formed from these reactions include various pyridoxal phosphate derivatives, which can be further utilized in biochemical studies .
Applications De Recherche Scientifique
4-Vinylpyridoxal-5-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its role in enzyme catalysis and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of vitamin B6 deficiency and related disorders.
Industry: It is used in the production of pharmaceuticals and as an additive in nutritional supplements
Mécanisme D'action
The mechanism of action of 4-Vinylpyridoxal-5-phosphate involves its role as a coenzyme in enzymatic reactions. It forms a Schiff-base linkage with the ε-amino group of lysine residues in enzymes, facilitating various biochemical transformations. The compound acts as an electrophilic catalyst, stabilizing carbanionic intermediates and enabling transamination, decarboxylation, and racemization reactions .
Comparaison Avec Des Composés Similaires
Pyridoxal phosphate: The active form of vitamin B6, involved in numerous enzymatic reactions.
Pyridoxine: Another form of vitamin B6, which can be converted to pyridoxal phosphate in the body.
Pyridoxamine: A form of vitamin B6 that also converts to pyridoxal phosphate.
Uniqueness: 4-Vinylpyridoxal-5-phosphate is unique due to the presence of the vinyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying specific biochemical pathways and developing novel therapeutic agents .
Propriétés
IUPAC Name |
(4-ethenyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO5P/c1-3-8-7(5-15-16(12,13)14)4-10-6(2)9(8)11/h3-4,11H,1,5H2,2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUIGLFMYPIKIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=C)COP(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12NO5P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20185308 |
Source


|
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31383-64-9 |
Source


|
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031383649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Vinylpyridoxal-5-phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20185308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


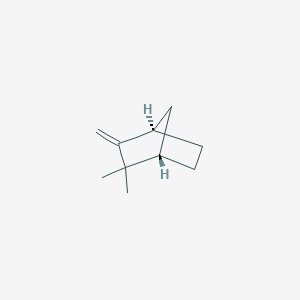

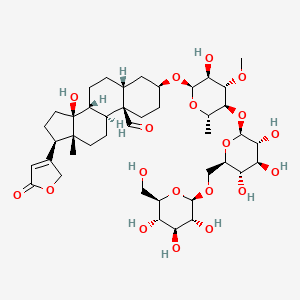


![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1212293.png)
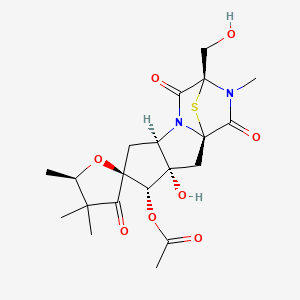
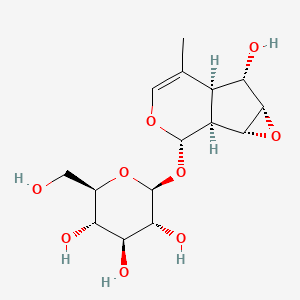

![7-Fluoro-6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one](/img/structure/B1212301.png)

